molecular formula C16H19F3N4O2S B2665038 4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL CAS No. 691385-17-8

4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B2665038
CAS No.: 691385-17-8
M. Wt: 388.41
InChI Key: SWLIMCBPNPUVBL-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL typically involves a multi-step process. One common method includes the condensation of 3-methoxy-4-pentyloxybenzaldehyde with 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy and pentoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the triazole ring facilitates interactions with biological macromolecules. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-[(E)-{[4-(METHOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

Compared to similar compounds, 4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of both methoxy and pentoxy groups, which enhance its lipophilicity and potentially improve its bioavailability. The trifluoromethyl group also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2S/c1-3-4-5-8-25-12-7-6-11(9-13(12)24-2)10-20-23-14(16(17,18)19)21-22-15(23)26/h6-7,9-10H,3-5,8H2,1-2H3,(H,22,26)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLIMCBPNPUVBL-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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